5-Bromo-2-ethylpyrimidine

Overview

Description

5-Bromo-2-ethylpyrimidine is a chemical compound with the molecular formula C6H7BrN2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

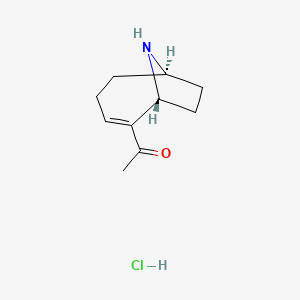

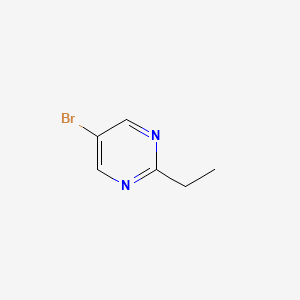

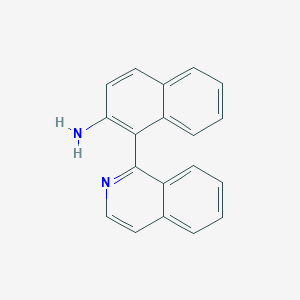

The molecular structure of 5-Bromo-2-ethylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a bromine atom attached to the 5th position and an ethyl group attached to the 2nd position .Physical And Chemical Properties Analysis

5-Bromo-2-ethylpyrimidine is a solid under normal conditions . It should be stored under inert gas and in a dry, cool, and well-ventilated place . It is air-sensitive .Scientific Research Applications

Pharmaceutical Synthesis

5-Bromo-2-ethylpyrimidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in the preparation of pyrimidine derivatives that serve as building blocks for drugs targeting a range of diseases . The bromine atom on the pyrimidine ring can undergo substitution reactions, allowing for the introduction of various functional groups that are pivotal in drug design.

Organic Synthesis

In organic chemistry, 5-Bromo-2-ethylpyrimidine is employed in palladium-catalyzed cross-coupling reactions. These reactions are essential for creating complex molecules with high precision. The compound’s reactivity with transition metals facilitates the formation of C-C and C-N bonds, which are fundamental in constructing organic frameworks .

Material Science

This compound finds applications in material science, particularly in the development of new materials with electronic or photonic properties. Its ability to form stable heterocyclic structures is advantageous in creating components for electronic devices .

Agricultural Research

While direct applications in agriculture are not extensively documented, 5-Bromo-2-ethylpyrimidine could potentially be used in the synthesis of agrochemicals. Its derivatization can lead to the development of compounds with herbicidal or pesticidal activities .

Chemical Engineering

In chemical engineering, 5-Bromo-2-ethylpyrimidine is utilized in process optimization and the development of synthetic pathways for industrial-scale production of chemicals. Its role in facilitating various chemical reactions makes it a compound of interest for improving efficiency and yield in chemical manufacturing processes .

Environmental Studies

The environmental impact of 5-Bromo-2-ethylpyrimidine and its derivatives is an area of study within environmental chemistry. Researchers may investigate its degradation products, persistence in the environment, and potential effects on ecosystems .

Biochemistry Research

5-Bromo-2-ethylpyrimidine: is used in biochemistry research to study nucleic acid analogs and their interactions with biological systems. It can be incorporated into synthetic nucleotides that mimic the natural bases in DNA or RNA, providing insights into genetic processes and molecular biology .

Nanotechnology

In the field of nanotechnology, 5-Bromo-2-ethylpyrimidine can contribute to the creation of novel nanostructures. Its chemical properties may be harnessed to build nanoscale devices or materials with unique optical, electrical, or mechanical characteristics .

Safety and Hazards

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Generally, drugs exert their effects by binding to a receptor, a cellular component that the drugs bind to and produce cellular action . The interaction between 5-Bromo-2-ethylpyrimidine and its targets, and the resulting changes, are areas for future investigation.

Biochemical Pathways

Pyrimidine derivatives can be involved in various biochemical pathways depending on their specific structure and targets

Pharmacokinetics

A comprehensive pharmacokinetic study would provide insights into the compound’s bioavailability, half-life, distribution in the body, metabolism, and excretion .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s action .

properties

IUPAC Name |

5-bromo-2-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOJDBHJUUGQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648887 | |

| Record name | 5-Bromo-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethylpyrimidine | |

CAS RN |

873331-73-8 | |

| Record name | 5-Bromo-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1292779.png)

![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)

![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)